tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. This compound is notable for its structural complexity, which includes a piperidine ring substituted with a pyrazole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and cyclization, to introduce the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups and selective functionalization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups .
Scientific Research Applications
tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar and is used as an intermediate in the synthesis of biologically active molecules.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another similar compound with a pyrazole ring, used in various chemical syntheses.
Uniqueness: tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields .
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-(2-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-7-15(4,8-11-18)12-6-9-16-17(12)5/h6,9H,7-8,10-11H2,1-5H3 |
InChI Key |
HXFCWDJMHJWMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.